molecular formula C7H4ClF3N2O B11880359 5-Chloro-3-(trifluoromethyl)picolinamide

5-Chloro-3-(trifluoromethyl)picolinamide

Cat. No.: B11880359
M. Wt: 224.57 g/mol
InChI Key: MJZOCJFNMVFTEQ-UHFFFAOYSA-N
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Description

5-Chloro-3-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C7H4ClF3N2O. It belongs to the class of picolinamides and is characterized by the presence of a chloro and trifluoromethyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(trifluoromethyl)picolinamide typically involves the reaction of 5-chloro-3-(trifluoromethyl)pyridine with an appropriate amide-forming reagent. One common method is the reaction of the pyridine derivative with ammonia or an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(trifluoromethyl)picolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for N-oxidation.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reduction to amines.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Products: Amino or thiol derivatives.

    Oxidation Products: N-oxides.

    Reduction Products: Amines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity for these targets. The compound may also modulate signaling pathways involved in inflammation and pain, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)picolinamide
  • 4-Chloro-3-(trifluoromethyl)picolinamide
  • 5-Chloro-4-(trifluoromethyl)picolinamide

Uniqueness

5-Chloro-3-(trifluoromethyl)picolinamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential as a versatile building block in synthetic chemistry. Additionally, its unique structure may confer specific binding properties to biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C7H4ClF3N2O

Molecular Weight

224.57 g/mol

IUPAC Name

5-chloro-3-(trifluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C7H4ClF3N2O/c8-3-1-4(7(9,10)11)5(6(12)14)13-2-3/h1-2H,(H2,12,14)

InChI Key

MJZOCJFNMVFTEQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)C(=O)N)Cl

Origin of Product

United States

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